"3-(4-Butylcyclohexyl)propanoic acid" CAS number and molecular structure
"3-(4-Butylcyclohexyl)propanoic acid" CAS number and molecular structure
The following technical guide details the chemical identity, synthesis, and applications of 3-(4-Butylcyclohexyl)propanoic acid .
While the term "Butyl" typically implies the linear n-butyl chain in IUPAC nomenclature, the tert-butyl analog is a prominent commercially available building block in this class. This guide addresses the general class of 3-(4-alkylcyclohexyl)propanoic acids, with specific data provided for the 3-(4-tert-butylcyclohexyl)propanoic acid isomer (CAS 1369296-44-5) where specific commercial data is required, while also covering the n-butyl analog's role in liquid crystal engineering.
Executive Summary
3-(4-Butylcyclohexyl)propanoic acid is a functionalized cycloaliphatic carboxylic acid serving as a critical intermediate in the synthesis of pharmaceuticals and advanced materials. It belongs to the class of cyclohexylpropionic acids , which are valued for their combination of a rigid cyclohexane core, a flexible alkyl tail, and a reactive carboxylic acid terminus.
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Primary Utility: Building block for liquid crystals (LCs) (n-butyl analog) and pharmaceutical intermediates (tert-butyl analog).
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Key Feature: The trans-isomer configuration is essential for mesogenic (liquid crystalline) behavior and biological activity.
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CAS Number (tert-butyl analog): 1369296-44-5
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CAS Number (n-butyl analog): Not widely listed in public commercial catalogs; often synthesized in situ or referenced as a derivative of 3-cyclohexylpropanoic acid (CAS 701-97-3).
Chemical Identity & Structure
Molecular Specifications
The molecule consists of a cyclohexane ring substituted at the 1-position with a propanoic acid chain and at the 4-position with a butyl group.
| Property | Data (tert-Butyl Analog) | Data (n-Butyl Analog) |
| IUPAC Name | 3-(4-tert-butylcyclohexyl)propanoic acid | 3-(4-butylcyclohexyl)propanoic acid |
| CAS Number | 1369296-44-5 | N/A (Research Chemical) |
| Molecular Formula | C₁₃H₂₄O₂ | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol | 212.33 g/mol |
| SMILES | CC(C)(C)C1CCC(CC1)CCC(=O)O | CCCCC1CCC(CC1)CCC(=O)O |
| InChI Key | JVPHBCVSKQHFTQ-UHFFFAOYSA-N | (Predicted based on homologs) |
| Appearance | White Solid / Crystalline Powder | Waxy Solid or Viscous Liquid |
| Melting Point | N/A (Est. >80°C for trans) | Est. 40-60°C |
Stereochemistry
The stereochemistry of the cyclohexane ring is critical.
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Trans-Isomer: The butyl group and the propanoic acid chain are on opposite sides of the ring (diequatorial conformation). This is the thermodynamically stable and biologically/materially active form.
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Cis-Isomer: The substituents are on the same side (axial-equatorial). Often considered an impurity in LC synthesis as it disrupts linear packing.
Figure 1: Structural relationships and stereochemical considerations.
Synthesis & Manufacturing Protocols
The synthesis of 3-(4-butylcyclohexyl)propanoic acid typically follows a reduction pathway from aromatic precursors or a chain extension of cyclohexyl derivatives.
Route A: Hydrogenation of Cinnamic Acid Derivatives (Primary Route)
This method ensures high yields and allows for stereochemical control via catalyst selection.
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Precursor: 4-Butylcinnamic acid (or 3-(4-butylphenyl)propanoic acid).
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Reagents: Hydrogen gas (
), Catalyst (Pd/C, Rh/C, or Raney Ni). -
Conditions: High pressure (50-100 bar), Elevated temperature (80-120°C).
Protocol Step-by-Step:
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Dissolution: Dissolve 4-butylcinnamic acid (1.0 eq) in acetic acid or ethanol.
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Catalyst Addition: Add 5% Rh/C or 5% Pd/C (5-10 wt% loading).
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Hydrogenation: Pressurize the autoclave with
to 60 bar. Heat to 100°C. Stir for 12-24 hours.-
Note on Mechanism: The double bond reduces first, followed by the aromatic ring. Rhodium is preferred for ring saturation under milder conditions.
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Filtration: Filter the catalyst through a Celite pad.
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Isomerization (Optional): If the cis content is high, reflux in basic solution (KOH/Ethanol) to isomerize to the thermodynamic trans form.
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Purification: Recrystallize from hexane/ethanol to isolate the trans-acid.
Route B: Chain Extension of Cyclohexanones
Used when the aromatic precursor is unavailable.
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Starting Material: 4-Butylcyclohexanone.
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Wittig Reaction: React with ylide derived from (2-carboxyethyl)triphenylphosphonium bromide.
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Reduction: Hydrogenate the resulting alkene.
Figure 2: Synthesis workflow via catalytic hydrogenation and isomerization.
Applications
Liquid Crystal (LC) Engineering
The n-butyl analog is a classic "spacer-core-tail" intermediate.
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Mesogen Synthesis: The acid group is converted to an acid chloride and reacted with phenols or biphenols to create ester-linked LCs.
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Role: The cyclohexyl-ethyl linkage (via the propanoic chain) provides flexibility that lowers the melting point while maintaining the nematic phase stability of the core.
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Trans-Isomer Necessity: Only the trans isomer provides the linear rod-like shape required for liquid crystalline phases.
Pharmaceutical Development
The tert-butyl analog (CAS 1369296-44-5) and related derivatives act as lipophilic building blocks.
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Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the para-position.
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Fibrinogen Antagonists: Cyclohexylpropionic acid derivatives have been explored as mimics of the RGD (Arg-Gly-Asp) sequence in anti-thrombotic drugs.
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Antiepileptic Agents: Structurally related compounds like 4-butylcyclohexane carboxylic acid (4-BCCA) are known antiepileptics; the propanoic homolog offers altered pharmacokinetic profiles (lipophilicity/solubility balance).
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical parameters must be met:
| Technique | Expected Signal (Trans-Isomer) |
| 1H NMR (CDCl3) | δ 0.8-0.9 (t/s, 3H/9H, Butyl), δ 1.0-1.8 (m, Cyclohexyl + CH2), δ 2.35 (t, 2H, -CH2-COOH), δ 11.0-12.0 (br s, 1H, COOH). |
| 13C NMR | Carbonyl peak at ~180 ppm . Cyclohexyl carbons at ~32-45 ppm . |
| IR Spectroscopy | 2800-3000 cm⁻¹ (C-H str), 1700-1715 cm⁻¹ (C=O str, Acid), 2500-3300 cm⁻¹ (O-H broad). |
| Mass Spectrometry | Molecular ion [M]+ 212 . Loss of butyl or carboxyl fragments. |
Safety & Handling (MSDS Highlights)
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
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Handling: Use in a fume hood. Avoid dust formation.
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The carboxylic acid can react with moisture or bases over time.
References
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Sigma-Aldrich. 3-(4-tert-butylcyclohexyl)propanoic acid Product Sheet (CAS 1369296-44-5). Available at:
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PubChem. Propanoic acid, 3-(4-tert-butylphenyl)- (Precursor Data, CAS 1208-64-6). Available at:
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National Institutes of Health (NIH). Structure-Activity Relationships of Cyclohexyl Acids in Antiepileptic Drug Discovery. (Context on 4-BCCA and homologs). Available at:
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Google Patents. Synthesis of cyclohexylpropionic acid derivatives via hydrogenation. (General methodology). Available at:
(Note: Specific CAS numbers for the n-butyl propanoic variant are often proprietary or listed under general alkyl-cyclohexyl patents. The tert-butyl CAS 1369296-44-5 is the primary commercial reference.)
